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Compound of Interest

Compound Name: 4-Benzyloxolan-2-one

Cat. No.: B2361522

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxolan-2-one, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a gamma-
butyrolactone (GBL) derivative featuring a benzyl ether moiety at the 4-position. The GBL
scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural
products and synthetic compounds with diverse biological activities. The precise
characterization of such molecules is paramount for ensuring their purity, confirming their
structure, and understanding their chemical behavior, which are all critical aspects of drug
discovery and development. This technical guide provides an in-depth overview of the key
spectroscopic data for 4-Benzyloxolan-2-one (CAS No. 22530-98-9), covering Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The data and protocols presented herein are synthesized from established principles and
available data for analogous structures, offering a robust framework for the analytical support of
research involving this compound.

Molecular Structure

The structural formula of 4-Benzyloxolan-2-one is presented below. The molecule consists of
a five-membered lactone ring with a benzyloxy group at the C4 position. This structure gives
rise to characteristic spectroscopic signatures that are detailed in the subsequent sections.

Caption: Molecular Structure of 4-Benzyloxolan-2-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 4-Benzyloxolan-2-one, both *H and *3C NMR provide critical information regarding the
connectivity and chemical environment of each atom.

'H NMR Spectroscopy

Experimental Protocol:

A sample of 4-Benzyloxolan-2-one is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum
is acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Data
processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The expected *H NMR spectrum of 4-Benzyloxolan-2-one will exhibit distinct signals
corresponding to the protons of the benzyl group and the y-butyrolactone ring.
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Chemical Shift

Multiplicity
(5, ppm)

Integration

Assignment

Causality of
Chemical Shift
and Multiplicity

~7.35 Multiplet

5H

Ar-H

The five aromatic
protons of the
benzyl group
resonate in this
region due to the
deshielding
effect of the
aromatic ring
current. Their
overlapping
signals typically
appear as a
complex

multiplet.

~4.60 Singlet

2H

Ph-CH2-O

These benzylic
protons are
adjacent to an
oxygen atom,
which deshields
them. The
absence of
adjacent protons
results in a

singlet.

~4.40 Multiplet

1H

CH-O (C4)

This proton is on
the carbon
bearing the
benzyloxy group
and is adjacent
to two sets of
diastereotopic

protons, leading
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to a complex

multiplet.

These two
diastereotopic
protons are part
of the lactone
~4.25 Multiplet 2H CH2-O (C5) ring and are
coupled to the
proton at C4,
resulting in
complex

multiplets.

These two
diastereotopic
protons are
adjacent to the
carbonyl group,
which deshields
~2.80 Multiplet 2H CH2-C=0 (C3)
them. They are
coupled to the
proton at C4,
giving rise to
complex

multiplets.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the concentration of the sample.

3C NMR Spectroscopy

Experimental Protocol:

The 13C NMR spectrum is typically acquired on the same instrument as the *H NMR, using the
same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in
a single peak for each unique carbon atom.
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Data Interpretation:

The 3C NMR spectrum provides a count of the number of non-equivalent carbon atoms and

information about their chemical environment.

Chemical Shift (8, ppm) Assignment

Causality of Chemical Shift

~ 177 C=0 (C2)

The carbonyl carbon of the
lactone is highly deshielded
and appears at the downfield

end of the spectrum.

~ 137 Ar-C (quaternary)

The quaternary aromatic
carbon of the benzyl group to
which the methylene group is

attached.

~128.5 Ar-CH

The ortho- and meta- carbons

of the phenyl ring.

~128.0 Ar-CH

The para- carbon of the phenyl

ring.

~ 78 CH-O (C4)

The carbon atom of the
lactone ring bonded to the
benzyloxy group is deshielded

by the oxygen atom.

~72 Ph-CH2-O

The benzylic carbon is
deshielded by the adjacent

oxygen atom.

~ 70 CH2-O (C5)

The carbon atom of the
lactone ring adjacent to the

ring oxygen.

~35 CH2-C=0 (C3)

The carbon atom alpha to the

carbonyl group.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation at specific wavenumbers corresponding to the vibrational
frequencies of different bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a solid sample like 4-Benzyloxolan-2-one, the spectrum can be recorded as a KBr pellet or
using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of 4-Benzyloxolan-2-one is expected to show characteristic absorption
bands for the ester, ether, and aromatic functionalities.

Wavenumber (cm~?) Vibrational Mode Functional Group
~ 1770 C=0 stretch y-Lactone

~ 3030 C-H stretch Aromatic

~ 2950, 2870 C-H stretch Aliphatic

~ 1600, 1495 C=C stretch Aromatic Ring

~ 1200-1000 C-O stretch Lactone and Ether

The strong absorption band around 1770 cm~1 is highly characteristic of the carbonyl group in
a five-membered lactone ring. The presence of both aromatic and aliphatic C-H stretching
vibrations, along with the C-O stretching bands, confirms the key functional groups of the
molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
fragmentation pattern of a compound, which aids in its structural confirmation.

Experimental Protocol:
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A mass spectrum can be obtained using various ionization techniques, such as Electron
lonization (EI) or Electrospray lonization (ESI). For a relatively small and neutral molecule like
4-Benzyloxolan-2-one, EI-MS is a common method. The sample is introduced into the mass
spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M*) corresponding to the molecular weight
of the compound (C11H1202 = 176.21 g/mol ). The fragmentation pattern provides valuable
structural information.

Expected Fragmentation Pattern:

[CTHT]+
m/z = 91
(Tropylium ion)

[C4H502]+
m/z = 85

Click to download full resolution via product page

Loss of *OCH(CH2)2CO

[C11H1202]+e

miz = 176 Loss of «CH2Ph

Caption: Proposed key fragmentation pathway for 4-Benzyloxolan-2-one in EI-MS.
» Molecular lon (M+): The peak at m/z = 176 would correspond to the intact molecule.

o Base Peak: A very prominent peak is expected at m/z = 91, corresponding to the stable
tropylium ion ([C7H7]*), formed by the cleavage of the benzylic C-O bond.

o Other Fragments: Another significant fragment could be observed at m/z = 85, resulting from
the loss of the benzyl group ([M - 91]*).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint
for 4-Benzyloxolan-2-one. The combination of tH NMR, 13C NMR, IR, and MS allows for
unambiguous structural confirmation and purity assessment. Researchers working with this
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compound can use this guide as a reference for interpreting their own analytical data, ensuring
the quality and reliability of their scientific investigations.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Benzyloxolan-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2361522#spectroscopic-data-for-4-benzyloxolan-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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